Ethanimidamide, 2-((2-ethyl-6-methyl-3-pyridinyl)oxy)-N-hydroxy-

Description

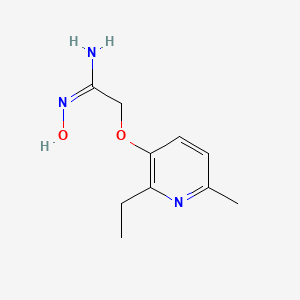

Ethanimidamide, 2-((2-ethyl-6-methyl-3-pyridinyl)oxy)-N-hydroxy-, is a substituted ethanimidamide derivative characterized by a pyridinyloxy group at the 2-position. Ethanimidamides are known for their role as nitric oxide synthase (NOS) inhibitors, as evidenced by the related compound N-[[3-(aminomethyl)phenyl]methyl]-ethanimidamide, dihydrochloride (1400W), which preserves T cell viability by blocking nitric oxide synthesis in immunological studies .

Properties

CAS No. |

132401-88-8 |

|---|---|

Molecular Formula |

C10H15N3O2 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2-(2-ethyl-6-methylpyridin-3-yl)oxy-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C10H15N3O2/c1-3-8-9(5-4-7(2)12-8)15-6-10(11)13-14/h4-5,14H,3,6H2,1-2H3,(H2,11,13) |

InChI Key |

VOAYNSJQBKTUAO-UHFFFAOYSA-N |

Isomeric SMILES |

CCC1=C(C=CC(=N1)C)OC/C(=N\O)/N |

Canonical SMILES |

CCC1=C(C=CC(=N1)C)OCC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-methylpyride-3-iloxyacetic amidoxime typically involves the reaction of 2-Ethyl-6-methylpyride-3-iloxyacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired amidoxime .

Industrial Production Methods

In an industrial setting, the production of 2-Ethyl-6-methylpyride-3-iloxyacetic amidoxime can be scaled up using a continuous flow reactor. This method allows for better control over reaction conditions and yields higher purity products. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methylpyride-3-iloxyacetic amidoxime undergoes various chemical reactions, including:

Oxidation: The amidoxime group can be oxidized to form nitrile oxides.

Reduction: Reduction of the amidoxime group can yield primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amidoxime group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitrile oxides

Reduction: Primary amines

Substitution: Various substituted amidoximes

Scientific Research Applications

Medicinal Chemistry

Ethanimidamide derivatives have shown potential as therapeutic agents due to their ability to interact with biological targets. The specific compound has been studied for its pharmacological properties, including:

- Antioxidant Activity : Research indicates that compounds similar to Ethanimidamide exhibit significant antioxidant properties, which can be beneficial in treating oxidative stress-related diseases .

- Neuroprotective Effects : Some studies suggest that the compound may provide neuroprotection, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease .

Case Study: Neuroprotection

A study conducted on the neuroprotective effects of Ethanimidamide analogs demonstrated that these compounds could mitigate neuronal damage in animal models exposed to neurotoxic agents. The results indicated a reduction in markers of oxidative stress and inflammation, suggesting potential therapeutic applications in neurodegenerative conditions.

Agricultural Applications

Ethanimidamide derivatives are also being explored for their use in agriculture, particularly as:

- Pesticides : The compound's structure allows it to act as an effective pesticide, targeting specific pests while minimizing harm to beneficial insects .

- Herbicides : Its selective activity against certain weeds has been documented, providing an environmentally friendly alternative to traditional herbicides .

Data Table: Agricultural Efficacy

Industrial Applications

In industrial settings, Ethanimidamide is utilized as an intermediate in the synthesis of various chemicals:

- Dyes and Pigments : The compound serves as a precursor for synthesizing dyes used in textiles and coatings .

- Pharmaceuticals : It is involved in the production of pharmaceutical compounds, enhancing the efficiency of drug synthesis processes .

Case Study: Synthesis of Dyes

A comprehensive study on the use of Ethanimidamide in dye production revealed that its incorporation into dye formulations improved colorfastness and stability under various environmental conditions. This advancement has implications for the textile industry, where durability is crucial.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methylpyride-3-iloxyacetic amidoxime involves its ability to release nitric oxide (NO) upon oxidation. This process is catalyzed by various hemoproteins such as cytochrome P450. The released NO can then interact with molecular targets, including guanylate cyclase, leading to various physiological effects such as vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Molecular Interactions and Conformational Behavior

Ethanimidamides exhibit strong hydrogen-bonding tendencies due to their hydroxylamine and imine groups. For example, N-(6-bromocyclohex-3-en-1-yl)-N′-(triflyl)ethanimidamide forms cyclic dimers via H-bonds, with conformational transitions (E-syn → E-anti) influenced by temperature .

Data Table: Key Comparative Parameters

Biological Activity

Ethanimidamide, 2-((2-ethyl-6-methyl-3-pyridinyl)oxy)-N-hydroxy-, is a compound of interest due to its potential biological activities, particularly in the context of nitric oxide synthase (NOS) inhibition and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

Ethanimidamide derivatives, including the compound , often exhibit significant pharmacological activities due to their structural features. The presence of the acetamidine moiety is critical for its interaction with biological targets. The compound's structure allows it to engage effectively with the active sites of enzymes such as inducible nitric oxide synthase (iNOS), which is a key player in inflammatory responses.

1. Nitric Oxide Synthase Inhibition

Research has demonstrated that certain acetamidine derivatives, including those similar to Ethanimidamide, can selectively inhibit iNOS. A study evaluating various acetamidine compounds found that several derivatives exhibited potent iNOS inhibition with IC50 values in the nanomolar range. For instance, compound 17 was noted for its high potency against human iNOS (IC50 = 11 nM) and selectivity over other NOS isoforms .

2. Anti-inflammatory Effects

The anti-inflammatory potential of Ethanimidamide can be inferred from studies on related compounds that inhibit key inflammatory mediators such as nitric oxide and prostaglandins. For example, derivatives with similar structural motifs have shown comparable anti-inflammatory effects to established drugs like indomethacin, with effective doses (ED50) around 9.17 μM .

Table 1: Summary of Biological Activities of Ethanimidamide Derivatives

| Compound | Activity Type | IC50/ED50 Value | Reference |

|---|---|---|---|

| Ethanimidamide | iNOS Inhibition | 11 nM | |

| Compound 7 | Anti-inflammatory | 9.17 μM | |

| Compound 9 | COX-2 Inhibition | 8.23 μM | |

| Compound 10 | Selective iNOS Inhibitor | Submicromolar |

The mechanism by which Ethanimidamide exerts its biological effects primarily involves its interaction with the active sites of enzymes such as iNOS and COX-2. The acetamidine group forms hydrogen bonds with key residues in the enzyme's binding site, enhancing selectivity and potency. For example, docking studies have indicated that modifications in the acetamidine structure can significantly alter binding affinity and selectivity towards different NOS isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.